molecular formula C9H6N4S B184002 5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 28668-95-3

5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No. B184002
CAS RN: 28668-95-3
M. Wt: 202.24 g/mol
InChI Key: ZALSCYONNRBWQT-UHFFFAOYSA-N
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Description

5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a chemical compound with the molecular formula C9H6N4S . It is a derivative of the [1,2,4]triazino[5,6-b]indole group .


Synthesis Analysis

The synthesis of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . Another method involves the condensation reaction with thiosemicarbazide using dioxane as a solvent and potassium carbonate as an alkali .


Molecular Structure Analysis

The molecular structure of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol can be found in various databases . The InChI code for this compound is 1S/C9H6N4S/c14-9-11-8-7 (12-13-9)5-3-1-2-4-6 (5)10-8/h1-4H, (H2,10,11,13,14) .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, fusion of 1 with aromatic amines leads to the formation of 3-aryl-5-methyl-5H-1,2,4-triazino indoles . Another study reported the successful synthesis of 24 kinds of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 202.24 .

Scientific Research Applications

Green Synthesis Protocol

5H-[1,2,4]triazino[5,6-b]indole-3-thiols can be synthesized using an aqueous phase green synthetic protocol. This method involves the use of isatin, semicarbazide/thiosemicarbazide, mediated by β-cyclodextrin, yielding excellent results under neutral conditions. The β-cyclodextrin used in the process can be recovered and reused without any loss of catalytic activity, making it an environmentally friendly approach (Ramesh et al., 2011).

Synthesis and Biological Activities

Various derivatives of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol have been synthesized and studied for their potential biological activities. These include investigations into their anticonvulsant activity, with some derivatives demonstrating significant effectiveness and minimal central nervous system depressant effects compared to standard drugs (Kumar et al., 2014). Additionally, these compounds have been studied as antihypertensive agents and thromboxane A2 synthetase inhibitors, showing promising results in inhibiting platelet aggregation (Monge et al., 1991).

Synthesis of Fused Heterocyclic Derivatives

The starting material for synthesizing various fused heterocyclic derivatives, including those with antimicrobial activity, can be derived from 5H-[1,2,4]triazino[5,6-b]indole-3-thiol. This approach demonstrates the compound's versatility in the synthesis of a broad range of potentially bioactive molecules (Ali et al., 2016).

Halocyclization Studies

Research on the halocyclization of derivatives of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been conducted. These studies contribute to understanding the chemical properties and reactivity of these compounds, which is crucial for developing new synthetic methods and potentially discovering new applications (Kim & Zhuravlyova, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Precautionary statements include P501 (Dispose of contents/container to…), P270 (Do not eat, drink or smoke when using this product), P264 (Wash … thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth) .

properties

IUPAC Name

2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S/c14-9-11-8-7(12-13-9)5-3-1-2-4-6(5)10-8/h1-4H,(H2,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEJKVRRTJDBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NNC(=S)N=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80951329
Record name 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-[1,2,4]triazino[5,6-b]indole-3-thiol

CAS RN

28668-95-3
Record name 5H-1,2,4-Triazino(5,6-b)indole-3-thiol
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Record name 28668-95-3
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Record name 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol
Source EPA DSSTox
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Record name 5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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Reactant of Route 5
5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Reactant of Route 6
5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Citations

For This Compound
43
Citations
W Gao, S Lan, Z Bairenqing, Y Li - Chinese Journal of Organic …, 2014 - sioc-journal.cn
2-Methyl (ethyl) aniline 1a, 1b were first underwent the Sandmeyer reaction to give 7-methyl (ethyl) isatins 2a, 2b. The resulting 2a, 2b were then subjected to the bromination reaction …
Number of citations: 3 sioc-journal.cn
M Lv, H Zheng, Y Li, W Gao - Research on Chemical Intermediates, 2015 - Springer
In this investigation, the first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel 8-(t-butyl)-5H-[1…
Number of citations: 2 link.springer.com
K Ramesh, SN Murthy, K Karnakar, YVD Nageswar - Tetrahedron letters, 2011 - Elsevier
5,9b-Dihydro-1H-[1,2,4]triazino[5,6-b]indole-3-ols/5,9b-dihydro-1H-[1,2,4]triazino[5,6-b]indole-3-thiols were synthesized for the first time in water under neutral conditions by using isatin, …
Number of citations: 35 www.sciencedirect.com
Y Li, Y Wang, H Zhang - Journal of Heterocyclic Chemistry, 2017 - Wiley Online Library
In the present investigation, the synthesis of a series of structurally new and interesting tert‐butyl‐ and bromo‐functionalized [1,2,4]triazino[5,6‐b]indoles (6a–f) and indolo[2,3‐b]…
Number of citations: 3 onlinelibrary.wiley.com
L Gupta, N Sunduru, A Verma, S Srivastava… - European journal of …, 2010 - Elsevier
A series of [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and [1,2,4]triazino[5,6-b]indol-3-ylthio-pyrimidines were synthesized and screened for their in vitro antileishmanial activity …
Number of citations: 79 www.sciencedirect.com
MS Nairvasantha, S Kannadasan - RGUHS Journal of …, 2019 - journalgrid.com
The indole derivatives are found to be potent pharmacophores with extensive spectrum of biological activities such as anticancer1, anti-tubercular2, antioxidant, antimicrobial, an-…
Number of citations: 0 journalgrid.com
HA Rasheed, H El Sayed - Journal of the Serbian Chemical …, 2019 - shd-pub.org.rs
{Synthesis and antimicrobial screening of novel 1,3-dioxolanes linked to n-5 of 5h-[1,2,4]triazino[5,6-b]indole-3-thiol} Page 1 J. Serb. Chem. Soc. 84 (1) 1–10 (2019) UDC 547.84’792’75’367+542.913:615.282 …
Number of citations: 3 shd-pub.org.rs
M Vinay - 2011 - search.proquest.com
OBJECTIVE The work presented in this thesis consists of synthesis, characterization and evaluation for anti-microbial activity of some novel indoles. The indole moiety has crucial …
Number of citations: 0 search.proquest.com
DG Kim, AV Zhuravlyova - Chemistry of heterocyclic compounds, 2009 - Springer
Tomchin [1] was the first to report the preparation of the new 2, 3-diphenyl [1, 3] thiazolo [3', 2': 2, 3]-[1, 2, 4] triazino [5, 6-b] indole system by the reaction of 3-benzoylphenylmethylthio [1, …
Number of citations: 2 link.springer.com
SN Mangasuli - Chemical Data Collections, 2020 - Elsevier
The advancement of mild and general methods for C–S bond formation has received significant attention because the C–S bond is indispensable in many important biological and …
Number of citations: 12 www.sciencedirect.com

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